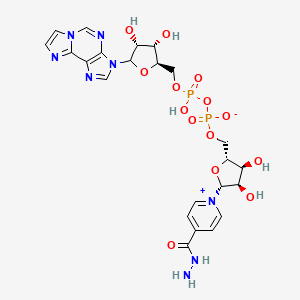
(S)-Carprofen
Übersicht
Beschreibung
(S)-Carprofen is a non-steroidal anti-inflammatory drug (NSAID) that is primarily used in veterinary medicine to relieve pain and inflammation in animals. It is the S-enantiomer of carprofen, which means it is one of two mirror-image forms of the molecule. The compound is known for its effectiveness in treating osteoarthritis and postoperative pain in dogs.
Wirkmechanismus
- Role : COX is essential for the synthesis of prostaglandins via the arachidonic acid pathway . Prostaglandins play a crucial role in inflammation, pain, and fever responses .
- By blocking COX, it reduces the production of pro-inflammatory prostaglandins, leading to decreased pain and inflammation .
- Downstream effects involve reduced prostaglandin levels, leading to diminished inflammation and pain .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Carprofen typically involves the resolution of racemic carprofen, which contains both the R- and S-enantiomers. One common method for resolving racemic carprofen is through chiral chromatography, where the two enantiomers are separated based on their interaction with a chiral stationary phase. Another method involves the use of chiral auxiliaries or catalysts to selectively produce the S-enantiomer during the synthesis process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chiral resolution techniques. These methods may include the use of high-performance liquid chromatography (HPLC) with chiral columns or the application of asymmetric synthesis techniques that favor the formation of the S-enantiomer. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Carprofen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carprofen quinone.
Reduction: Reduction reactions can convert carprofen quinone back to this compound.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed
The major products formed from these reactions include carprofen quinone (from oxidation), reduced carprofen (from reduction), and various substituted carprofen derivatives (from substitution).
Wissenschaftliche Forschungsanwendungen
(S)-Carprofen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Studied for its potential use in treating human inflammatory conditions and pain management.
Industry: Utilized in the development of veterinary pharmaceuticals and as a reference standard in analytical chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: Another NSAID that inhibits COX enzymes but is less selective for COX-2 compared to (S)-Carprofen.
Naproxen: An NSAID with a similar mechanism of action but a longer half-life.
Ketoprofen: A related compound with similar anti-inflammatory properties but different pharmacokinetic profiles.
Uniqueness
This compound is unique in its high selectivity for the COX-2 enzyme, which reduces the risk of gastrointestinal side effects commonly associated with other NSAIDs. This selectivity makes it particularly suitable for long-term use in veterinary medicine.
Eigenschaften
IUPAC Name |
(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXBGTOOZJQSKH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349877 | |
| Record name | (+)-carprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52263-84-0 | |
| Record name | (+)-carprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















